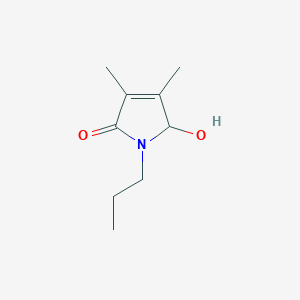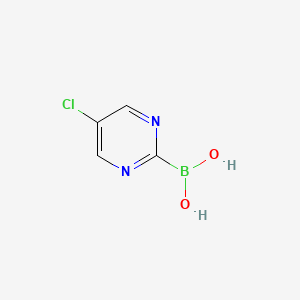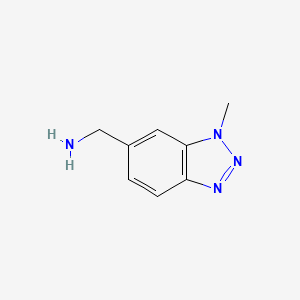
S-(5'-Adenosyl)-L-methionine (chloride dihydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(5’-Adenosyl)-L-methionine (chloride dihydrochloride): is a biologically significant compound involved in various biochemical processes. It is a derivative of methionine and adenosine, playing a crucial role in methylation reactions within cells. This compound is essential for the synthesis of polyamines, which are vital for cell growth and differentiation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(5’-Adenosyl)-L-methionine (chloride dihydrochloride) typically involves the reaction of methionine with adenosine triphosphate (ATP) in the presence of specific enzymes such as methionine adenosyltransferase. The reaction conditions often require a buffered aqueous solution at a physiological pH, with the temperature maintained at around 37°C to mimic cellular conditions .
Industrial Production Methods: Industrial production of S-(5’-Adenosyl)-L-methionine (chloride dihydrochloride) involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the enzymes required for the synthesis of the compound. The fermentation broth is then subjected to purification processes, including chromatography and crystallization, to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: S-(5’-Adenosyl)-L-methionine (chloride dihydrochloride) undergoes various chemical reactions, including:
Methylation: It acts as a methyl donor in numerous methylation reactions, transferring a methyl group to substrates such as DNA, RNA, proteins, and lipids.
Transmethylation: This reaction involves the transfer of a methyl group from S-(5’-Adenosyl)-L-methionine to an acceptor molecule, forming S-adenosylhomocysteine as a byproduct.
Common Reagents and Conditions: Common reagents used in these reactions include methyltransferases, which catalyze the transfer of methyl groups. The reactions typically occur under physiological conditions, with a pH range of 7.0-7.5 and a temperature of 37°C .
Major Products: The major product formed from the methylation reactions involving S-(5’-Adenosyl)-L-methionine is S-adenosylhomocysteine. This compound is subsequently hydrolyzed to homocysteine and adenosine .
Aplicaciones Científicas De Investigación
S-(5’-Adenosyl)-L-methionine (chloride dihydrochloride) has a wide range of applications in scientific research:
Chemistry: It is used as a methyl donor in synthetic organic chemistry to study methylation reactions and their mechanisms.
Biology: The compound is crucial for studying gene expression regulation through DNA and RNA methylation.
Medicine: It is investigated for its potential therapeutic effects in treating liver diseases, depression, and osteoarthritis due to its role in methylation and polyamine synthesis.
Industry: S-(5’-Adenosyl)-L-methionine is used in the production of dietary supplements and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of S-(5’-Adenosyl)-L-methionine (chloride dihydrochloride) involves its role as a methyl donor in methylation reactions. It interacts with methyltransferases to transfer a methyl group to various substrates, influencing gene expression, protein function, and lipid metabolism. The compound’s molecular targets include DNA, RNA, proteins, and lipids, and it is involved in pathways such as the methionine cycle and polyamine synthesis .
Comparación Con Compuestos Similares
S-adenosylhomocysteine: A byproduct of methylation reactions involving S-(5’-Adenosyl)-L-methionine.
S-adenosylmethioninamine: A decarboxylated form of S-(5’-Adenosyl)-L-methionine involved in polyamine synthesis.
Uniqueness: S-(5’-Adenosyl)-L-methionine (chloride dihydrochloride) is unique due to its dual role as a methyl donor and a precursor for polyamine synthesis. This dual functionality makes it indispensable in various biochemical processes, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C15H25Cl3N6O5S |
|---|---|
Peso molecular |
507.8 g/mol |
Nombre IUPAC |
(3-amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;chloride;dihydrochloride |
InChI |
InChI=1S/C15H22N6O5S.3ClH/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;;;/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);3*1H |
Clave InChI |
KBAFOJZCBYWKPU-UHFFFAOYSA-N |
SMILES canónico |
C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.Cl.Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12503935.png)
![Ethyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B12503943.png)
![N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide](/img/structure/B12503945.png)
![2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one](/img/structure/B12503949.png)
![N-(2,4-difluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12503953.png)

![2-{[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B12503965.png)
![3-(4-fluorophenyl)-1-(8-imino-8,9-dihydro-7H-[1,2,4]triazolo[1,5-d][1,2,4]triazepin-5-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B12503973.png)


![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12503985.png)
![(2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine](/img/structure/B12503990.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N,N~2~-bis(4-methoxyphenyl)glycinamide](/img/structure/B12503991.png)

